molecular formula C8H7ClF2N2 B2833319 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline CAS No. 2002287-57-0

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2833319
CAS No.: 2002287-57-0
M. Wt: 204.6
InChI Key: VGXPQZQBSGOIIV-UHFFFAOYSA-N
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Description

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the quinazoline family, which is known for its diverse pharmacological properties.

Preparation Methods

The synthesis of 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline involves several steps. One common method includes the reaction of 2-chloro-6,6-difluoroquinazoline with a reducing agent under specific conditions to yield the tetrahydro derivative . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield corresponding hydroxy derivatives.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins and enzymes .

Comparison with Similar Compounds

2-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline can be compared with other quinazoline derivatives, such as:

    2-Chloroquinazoline: Lacks the difluoro and tetrahydro modifications, leading to different chemical properties.

    6,6-Difluoroquinazoline: Similar but without the chlorine substitution.

    Tetrahydroquinazoline: Lacks both the chlorine and difluoro substitutions.

The unique combination of chlorine and difluoro substitutions in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-6,6-difluoro-7,8-dihydro-5H-quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2N2/c9-7-12-4-5-3-8(10,11)2-1-6(5)13-7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXPQZQBSGOIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CN=C(N=C21)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002287-57-0
Record name 2-chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
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